7-Chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]quinolin-2-ol
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Overview
Description
7-chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chloro and sulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving chlorination and cyclization.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol compounds react with the intermediate quinoline derivatives.
Final Assembly: The final compound is assembled by coupling the quinoline core with the pyrimidine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the chloro and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde: Shares a similar quinoline core but differs in the functional groups attached.
2-[chloro(4-chlorophenyl)methyl]pyridine: Contains similar chloro and phenyl groups but has a different core structure.
Uniqueness
7-chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one is unique due to its combination of chloro, sulfanyl, and pyrimidine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H16Cl3N3O2S2 |
---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
7-chloro-4-(2-chlorophenyl)-3-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H16Cl3N3O2S2/c27-14-5-8-17(9-6-14)35-13-16-12-22(33)32-26(30-16)36-24-23(18-3-1-2-4-20(18)29)19-10-7-15(28)11-21(19)31-25(24)34/h1-12H,13H2,(H,31,34)(H,30,32,33) |
InChI Key |
ORHUURZXWBULNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)SC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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